molecular formula C21H23N3O4S B2668682 Ethyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 946206-96-8

Ethyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2668682
CAS No.: 946206-96-8
M. Wt: 413.49
InChI Key: XTDZUUNSUKKTKK-UHFFFAOYSA-N
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Description

Ethyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound known for its diverse chemical properties and potential applications in various scientific fields. This compound exhibits a unique combination of structural elements that make it a subject of interest in synthetic chemistry, biological research, and potential medicinal applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method is the condensation of appropriate starting materials, such as 4-methoxybenzaldehyde, ethyl acetoacetate, allylthiol, and guanidine. The process generally follows these steps:

  • Condensation Reaction: : The initial step involves the condensation of 4-methoxybenzaldehyde and ethyl acetoacetate in the presence of a base such as sodium ethoxide.

  • Cyclization: : The resulting intermediate undergoes cyclization with guanidine under controlled temperature and pH conditions to form the pyrido[2,3-d]pyrimidine core.

  • Allylation: : Allylthiol is introduced in the presence of a suitable catalyst to attach the allylthio group to the core structure.

  • Esterification: : Finally, esterification is carried out to introduce the ethyl carboxylate group.

Industrial Production Methods

While the above steps are typically employed in laboratory-scale synthesis, industrial production methods may involve more optimized and scalable processes. These often include the use of advanced catalysts, automated reaction systems, and continuous flow chemistry to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate can undergo several types of chemical reactions, including:

  • Oxidation: : This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, often resulting in the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminium hydride, typically reducing the carbonyl groups.

  • Substitution: : Various nucleophilic or electrophilic substitution reactions can occur, allowing for the modification of functional groups within the molecule.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminium hydride.

  • Catalysts: : Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction leads to the formation of alcohols or amines.

Scientific Research Applications

Ethyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate has garnered attention in various fields of scientific research:

Chemistry

  • Catalysis: : Used as a ligand in catalysis for various organic transformations.

  • Material Science: : Employed in the synthesis of advanced materials with specific electronic properties.

Biology

  • Enzyme Inhibition: : Acts as an inhibitor for certain enzymes, making it useful in biochemical assays.

  • Molecular Probes: : Utilized as a probe for studying cellular processes and signaling pathways.

Medicine

  • Pharmacology: : Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

  • Drug Development: : A candidate for the development of novel drugs targeting specific biological pathways.

Mechanism of Action

The mechanism of action of Ethyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves interactions with molecular targets such as enzymes and receptors. Its effects are mediated through:

  • Binding to Active Sites: : Inhibiting the activity of enzymes by binding to their active sites.

  • Modulating Pathways: : Influencing cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

When compared to similar compounds, Ethyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate stands out due to its unique combination of functional groups and structural elements. Similar compounds may include:

  • Ethyl 2-(methylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

  • Ethyl 2-(allylthio)-5-(phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Properties

IUPAC Name

ethyl 5-(4-methoxyphenyl)-7-methyl-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-5-11-29-21-23-18-17(19(25)24-21)16(13-7-9-14(27-4)10-8-13)15(12(3)22-18)20(26)28-6-2/h5,7-10,16H,1,6,11H2,2-4H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDZUUNSUKKTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)OC)C(=O)NC(=N2)SCC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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